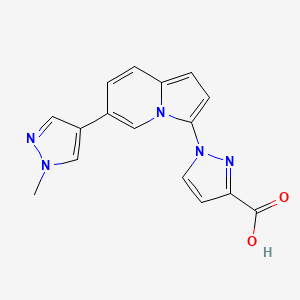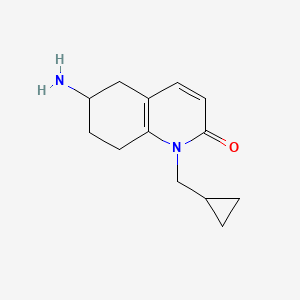![molecular formula C15H21FN2O B8109676 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8109676.png)
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound that features a unique structural framework. The presence of a fluorophenyl group and an oxa-diazaspiro scaffold makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5One common method involves the use of spirocyclic 1,2,3-triazole as a precursor, which undergoes a coupling reaction to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorophenyl-substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Industry: Its stability and reactivity make it useful in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Azaspiro[5.6]dodec-10-ene: A related spirocyclic compound with similar structural features but lacking the fluorophenyl group.
Fluorinated Pyridines: Compounds that share the fluorophenyl moiety but have different core structures.
Indole Derivatives: These compounds also feature aromatic rings and have diverse biological activities.
Uniqueness
The uniqueness of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane lies in its combination of a spirocyclic core with a fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for use in various scientific and industrial applications.
Propiedades
IUPAC Name |
11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-13-3-1-4-14(9-13)18-7-8-19-12-15(11-18)5-2-6-17-10-15/h1,3-4,9,17H,2,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLOWJKLYNIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B8109599.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide](/img/structure/B8109604.png)

![(2-((6-Methylpyridin-2-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B8109618.png)
![Rel-N-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Cyclobutanecarboxamide](/img/structure/B8109628.png)
![N-(1-Methyl-1H-Imidazol-2-Yl)-1-Oxa-8-Azaspiro[4.5]Decan-3-Amine](/img/structure/B8109643.png)
![2-Ethyl-3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4'-Piperidine] 1,1-Dioxide](/img/structure/B8109649.png)
![7-(Methoxymethyl)-2-((tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8109658.png)
![6-((Cyclopropylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine](/img/structure/B8109668.png)
![1-allyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8109683.png)
![1-Ethyl-4-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8109688.png)
![9-(3-Fluorophenyl)-6-Methyl-2,6,9-Triazaspiro[4.5]Decan-8-One](/img/structure/B8109690.png)

![N,N-dimethyl-2-(2-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-1-yl)acetamide](/img/structure/B8109703.png)
